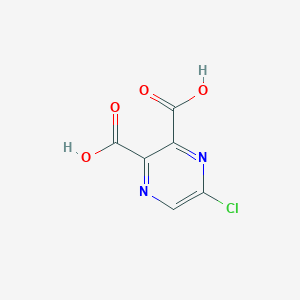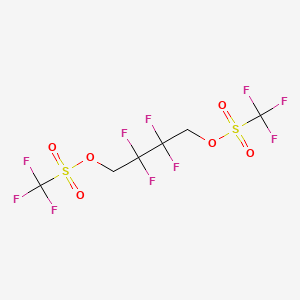
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate)
Descripción general
Descripción
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate), also known as 1,4-Dihydroxy-2,2,3,3-tetrafluorobutane, is a building block commonly used as a reactant for the enzymic synthesis of silicone fluorinated aliphatic polyester amides .
Synthesis Analysis
This compound may be used in the synthesis of segmented polyurethanes (SPU 001-002), PFPE (perfluoro-polyether) modified segmented polyurethanes (SPU 003-006), 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate, 2,2,3,3-tetrafluorobutane-1,4-diyl dinitrate, and 2,2,3,3-tetrafluoro-4-((trimethylsilyl)methoxy)butanol .Chemical Reactions Analysis
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is a reactant used for the enzymic synthesis of silicone fluorinated aliphatic polyester amides .Physical and Chemical Properties Analysis
The compound is a white crystalline powder . It has a melting point of 77-82 °C and a boiling point of 110-112 °C/13 mmHg . It is soluble in methanol .Aplicaciones Científicas De Investigación
Ionic Liquids and Force Field Models
2,2,3,3-Tetrafluorobutane-1,4-diyl bis(trifluoromethanesulfonate) is relevant in the study of ionic liquids containing fluorosulfonyl derivatives. For instance, Gouveia et al. (2017) investigated various anions, including trifluoromethanesulfonate, to compare their properties in ionic liquids. These findings aid in the re-parameterization of force field models for molecular dynamics simulations of ionic liquids containing such anions (Gouveia et al., 2017).
Synthesis and Characterization
Baker and Lewis (2010) reported on the synthesis of novel alkane-α,ω-diyl-bis(silyl triflates), showcasing the importance of such compounds in chemical synthesis and characterization (Baker & Lewis, 2010).
Electrophilic Fluorination
Shamma et al. (1999) explored the use of trifluoromethanesulfonic acid in the electrophilic fluorination of aromatic compounds. This demonstrates the role of related compounds in facilitating fluorination reactions under mild conditions (Shamma et al., 1999).
Synthesis of Multifunctional Compounds
The study by Dyer, Baceiredo, and Bertrand (1996) highlighted the reaction of trifluoromethanesulfonic acid with specific compounds, leading to the synthesis of stable multifunctional phosphorus vinyl ylides. This illustrates the versatility of such compounds in complex organic syntheses (Dyer et al., 1996).
Chemical Reactions and Properties
The research by Matyjaszewski and Chen (1988) on the synthesis of silanes containing triflate groups sheds light on the chemical properties and reactivities of these compounds, which are crucial for understanding their behavior in various reactions (Matyjaszewski & Chen, 1988).
Oxidation Reactions
Sasaki, Tanabe, and Yoshifuji (1999) synthesized bis(dimesitylphosphino) derivatives and studied their redox properties. This research demonstrates the use of trifluoromethanesulfonate in oxidation reactions and the creation of novel redox-active compounds (Sasaki et al., 1999).
Mecanismo De Acción
Target of Action
It is used as a reactant in the enzymic synthesis of silicone fluorinated aliphatic polyester amides .
Mode of Action
It is used as a reactant in chemical synthesis, suggesting that it interacts with other compounds to form new products .
Biochemical Pathways
As a reactant in chemical synthesis, it likely participates in various reactions that lead to the formation of new compounds .
Result of Action
As a reactant in chemical synthesis, its primary role is to participate in reactions that lead to the formation of new compounds .
Action Environment
As a reactant in chemical synthesis, its behavior may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
[2,2,3,3-tetrafluoro-4-(trifluoromethylsulfonyloxy)butyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F10O6S2/c7-3(8,1-21-23(17,18)5(11,12)13)4(9,10)2-22-24(19,20)6(14,15)16/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJOPNQTICQFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(COS(=O)(=O)C(F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F10O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
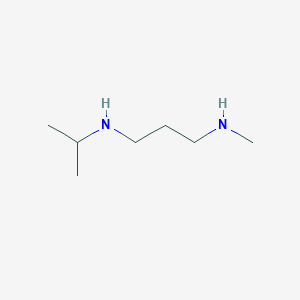
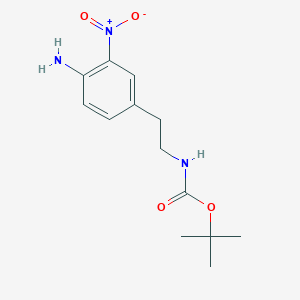
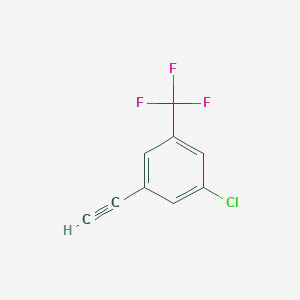
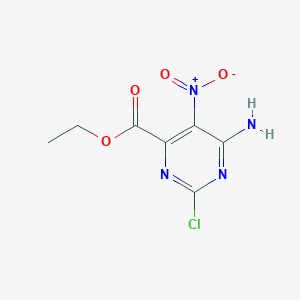
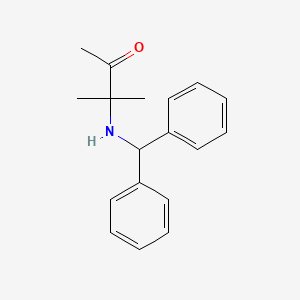
![methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B3106547.png)

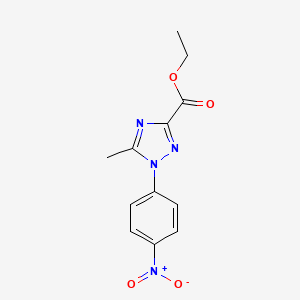

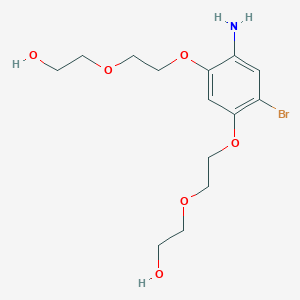

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3106616.png)
![5-[(2,5-Dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B3106637.png)
